molecular formula C12H15NO3S B3039538 Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate CAS No. 1173162-51-0

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Cat. No.: B3039538
CAS No.: 1173162-51-0
M. Wt: 253.32
InChI Key: ZCMCSYZGDZAHMF-AATRIKPKSA-N
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Description

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate ( 944559-46-0) is a high-purity chemical building block for research and development. This compound, with the molecular formula C 12 H 15 NO 3 S and a molecular weight of 253.32 g/mol, is characterized by its thiazole core functionalized with an ethyl ester and an unsaturated ketone side chain . Its structure places it within a class of compounds related to 5-ene-4-thiazolidinones, which are recognized in medicinal chemistry as privileged scaffolds and an efficient tool for the synthesis of complex molecules with diverse pharmacological profiles . This compound serves as a versatile precursor in organic synthesis, particularly for the construction of more complex 4-thiazolidinone derivatives via reactions like Knoevenagel condensation, which utilizes the active methylene carbon atom to create exocyclic double bonds at the C5 position of the thiazolidinone core . Researchers value such intermediates for generating compound libraries in diversity-oriented synthesis (DOS) aimed at hit- and lead-compound identification . The primary research applications are found in the exploration of new pharmacologically active substances, with 5-ene-4-thiazolidinone-based compounds being studied for their anti-inflammatory, antitumor, antimicrobial, and antidiabetic activities . Please note that this product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCSYZGDZAHMF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves the reaction of 4-methylpent-2-enal with thiazole-4-carboxylic acid ethyl ester[2][2]. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation[2][2].

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aromatic properties[][2].

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The 4-methylpent-2-enoyl group introduces a branched, unsaturated chain, reducing structural similarity to aryl-substituted analogs (e.g., phenyl, bromophenyl). This may alter solubility and metabolic stability.

Antitumor Activity

  • Ethyl 2-aminothiazole-4-carboxylates: Derivatives like 5a and 5b (CAS: N/A) showed IC₅₀ values of 0.72 μM and 1.55 μM, respectively, against HCT-116 colorectal cancer cells, comparable to methotrexate (IC₅₀: 0.7 μM) .
  • Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS: 132089-38-4): Exhibited moderate activity against leukemia cell lines (IC₅₀: ~5 μM) .
  • This compound: No direct antitumor data reported, but its enoyl group may modulate β-catenin or kinase pathways, similar to other α,β-unsaturated thiazoles .

Antioxidant and Antimicrobial Activity

  • Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g): Demonstrated 84.46% free radical scavenging activity (FRSA) and 269.08 μg AAE/mg total antioxidant capacity (TAC) .

Biological Activity

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, including enzymes and proteins. The presence of the 4-methylpent-2-enoyl group enhances its chemical properties, making it a unique candidate for biological studies.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The thiazole moiety can bind to the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
  • Redox Reactions : The compound may participate in redox reactions, influencing cellular oxidative states and contributing to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways may position it as a candidate for developing anti-inflammatory drugs.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in preclinical models
Acetylcholinesterase InhibitionPotential for treating neurodegenerative diseases

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, confirming the compound's potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
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Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

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